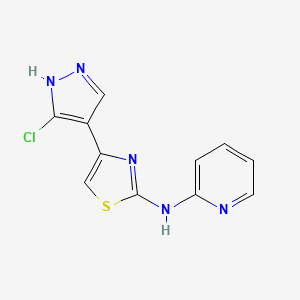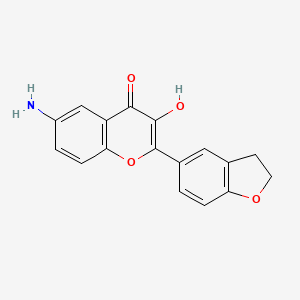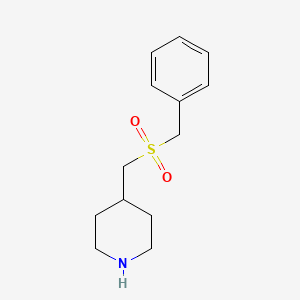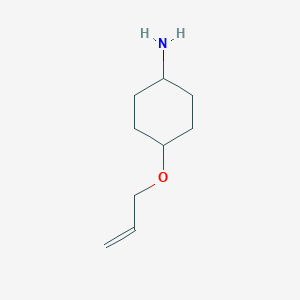![molecular formula C13H13N3O2 B13883990 2-Nitro-N-[2-(2-pyridinyl)ethyl]aniline](/img/structure/B13883990.png)
2-Nitro-N-[2-(2-pyridinyl)ethyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-nitro-N-(2-pyridin-2-ylethyl)aniline is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a nitro group (-NO2) attached to an aniline ring, with an additional pyridine ring connected via an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-(2-pyridin-2-ylethyl)aniline typically involves the nitration of aniline derivatives followed by subsequent reactions to introduce the pyridine ring. One common method involves the reaction of 2-nitrochlorobenzene with ammonia to form 2-nitroaniline, which is then further reacted with 2-bromoethylpyridine under basic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of 2-nitro-N-(2-pyridin-2-ylethyl)aniline may involve large-scale nitration processes followed by purification steps to isolate the compound. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-nitro-N-(2-pyridin-2-ylethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions
Reduction: Common reagents include iron, tin, or zinc with hydrochloric acid.
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Major Products
Reduction: The major product is the corresponding amine derivative.
Substitution: Various substituted derivatives depending on the reagents used.
Oxidation: Oxidized products such as nitroso or nitro derivatives.
Scientific Research Applications
2-nitro-N-(2-pyridin-2-ylethyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-nitro-N-(2-pyridin-2-ylethyl)aniline involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The pyridine ring can also participate in coordination with metal ions, influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
2-nitroaniline: Similar structure but lacks the pyridine ring.
3-nitroaniline: Another isomer with the nitro group in a different position.
4-nitroaniline: Similar to 2-nitroaniline but with the nitro group in the para position.
Uniqueness
2-nitro-N-(2-pyridin-2-ylethyl)aniline is unique due to the presence of both a nitro group and a pyridine ring, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H13N3O2 |
|---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
2-nitro-N-(2-pyridin-2-ylethyl)aniline |
InChI |
InChI=1S/C13H13N3O2/c17-16(18)13-7-2-1-6-12(13)15-10-8-11-5-3-4-9-14-11/h1-7,9,15H,8,10H2 |
InChI Key |
GMEWMRJYARAKOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NCCC2=CC=CC=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-butyl N-[3-hydroxy-4-(3-methoxyphenyl)butyl]carbamate](/img/structure/B13883931.png)

![6-Bromo-2-chloro-3-[(4-chlorophenyl)methyl]quinoline](/img/structure/B13883942.png)


![methyl 8-chloro-4-morpholin-4-yl-2-(1H-pyrazol-1-yl)pyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13883961.png)
![N-[2-(1-methyl-1H-imidazol-5-yl)ethyl]-1,2-benzenediamine](/img/structure/B13883976.png)

![Pyrrolidine, 1-[(5-nitro-2-benzofuranyl)carbonyl]-](/img/structure/B13883982.png)


